molecular formula C10H14N2O2S B1317392 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline CAS No. 37441-49-9

4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline

Cat. No.: B1317392
CAS No.: 37441-49-9
M. Wt: 226.3 g/mol
InChI Key: JQNMBOVVLNFRBE-UHFFFAOYSA-N
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Description

4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazinane family, which is known for its diverse chemical and biological properties. The presence of the sulfonamide group in its structure makes it a valuable compound in various fields, including medicinal chemistry and industrial applications.

Scientific Research Applications

4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

Target of Action

This compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline is currently unknown . Future research will need to investigate how factors such as temperature, pH, and the presence of other compounds might affect its action.

Biochemical Analysis

Biochemical Properties

4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to exhibit interactions with sulfonamide-based enzymes, which are crucial in metabolic pathways . The nature of these interactions often involves the inhibition of enzyme activity, which can lead to alterations in metabolic processes. Additionally, this compound may also interact with proteins involved in cell signaling pathways, thereby influencing cellular responses.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the expression of genes involved in oxidative stress responses, leading to changes in cellular metabolism. Furthermore, this compound can impact cell signaling pathways such as the MAPK and PI3K/Akt pathways, which are critical for cell survival and proliferation.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation . For instance, it may inhibit sulfonamide-based enzymes by binding to their active sites, thereby preventing substrate binding and subsequent enzymatic reactions. Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound can lead to sustained changes in cellular metabolism and function, which are important considerations for its use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects without significant toxicity . At higher doses, it can cause adverse effects, including toxicity and alterations in normal physiological processes. Threshold effects have been observed, where the compound’s impact on biological systems changes significantly beyond a certain dosage level.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . It can affect metabolic flux and metabolite levels by inhibiting or activating specific enzymes. For example, its interaction with sulfonamide-based enzymes can lead to changes in the metabolism of sulfur-containing compounds, which are essential for various cellular functions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes and distributed to different cellular compartments. Its localization and accumulation within cells can influence its activity and function, affecting cellular processes such as signaling and metabolism.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function . This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall impact on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aniline derivatives with sulfonyl chlorides in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonamide, which then undergoes cyclization to form the thiazinane ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline is unique due to its specific substitution pattern on the aromatic ring and the presence of the thiazinane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

4-(1,1-dioxothiazinan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c11-9-3-5-10(6-4-9)12-7-1-2-8-15(12,13)14/h3-6H,1-2,7-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQNMBOVVLNFRBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00586455
Record name 2-(4-Aminophenyl)-1lambda~6~,2-thiazinane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00586455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37441-49-9
Record name 2-(4-Aminophenyl)-1lambda~6~,2-thiazinane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00586455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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